molecular formula C17H17F2N3O2 B5304082 N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide

N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide

Cat. No. B5304082
M. Wt: 333.33 g/mol
InChI Key: DCHYVOBRDABNBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide, commonly known as DFP-10825, is a small molecule inhibitor that has been studied for its potential use in treating various diseases.

Scientific Research Applications

DFP-10825 has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, DFP-10825 has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division. In Alzheimer's disease research, DFP-10825 has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease research, DFP-10825 has been shown to protect dopaminergic neurons from oxidative stress, which is a key contributor to the development of the disease.

Mechanism of Action

DFP-10825 works by inhibiting specific enzymes involved in various cellular processes. In cancer cells, DFP-10825 inhibits the enzyme CDK4, which is involved in cell division. In Alzheimer's disease, DFP-10825 inhibits the enzyme BACE1, which is involved in the production of beta-amyloid plaques. In Parkinson's disease, DFP-10825 inhibits the enzyme MAO-B, which is involved in the breakdown of dopamine.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer cells, DFP-10825 inhibits cell division and induces apoptosis, or programmed cell death. In Alzheimer's disease, DFP-10825 reduces the accumulation of beta-amyloid plaques and improves cognitive function. In Parkinson's disease, DFP-10825 protects dopaminergic neurons from oxidative stress and improves motor function.

Advantages and Limitations for Lab Experiments

DFP-10825 has several advantages for lab experiments, including its small size, high potency, and specificity for certain enzymes. However, there are also limitations to using DFP-10825 in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on DFP-10825. One area of interest is its potential use in combination with other drugs for the treatment of various diseases. Another area of interest is the development of more potent and selective inhibitors of the enzymes targeted by DFP-10825. Additionally, further research is needed to fully understand the mechanism of action of DFP-10825 and its potential side effects.

Synthesis Methods

DFP-10825 can be synthesized using a multi-step process. The first step involves the synthesis of 2,4-difluorophenol, which is then reacted with 3-chloromethylpyridine to produce 2-(2,4-difluorophenoxy)pyridine-3-methyl chloride. This intermediate is then reacted with pyrrolidine-3-carboxamide to produce DFP-10825.

properties

IUPAC Name

N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O2/c18-13-3-4-15(14(19)8-13)24-17-12(2-1-6-21-17)10-22-16(23)11-5-7-20-9-11/h1-4,6,8,11,20H,5,7,9-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHYVOBRDABNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)NCC2=C(N=CC=C2)OC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-(2,4-Difluorophenoxy)pyridin-3-YL]methyl}pyrrolidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.